molecular formula C21H20ClFN4OS B2584111 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1215605-86-9

4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride

Cat. No.: B2584111
CAS No.: 1215605-86-9
M. Wt: 430.93
InChI Key: NJWCKHLQAHXUIO-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a fluorinated aromatic ring, an imidazole-containing propyl chain, and a 4-methyl-substituted benzothiazole moiety. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

4-fluoro-N-(3-imidazol-1-ylpropyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4OS.ClH/c1-15-4-2-5-18-19(15)24-21(28-18)26(12-3-11-25-13-10-23-14-25)20(27)16-6-8-17(22)9-7-16;/h2,4-10,13-14H,3,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWCKHLQAHXUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzothiazole intermediates, followed by their coupling with a fluorinated benzamide derivative. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .

Chemical Reactions Analysis

Amide Hydrolysis

The central benzamide group undergoes hydrolysis under acidic or basic conditions. For the closely related compound 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride , hydrolysis yields:

  • Carboxylic acid : 3-Fluorobenzoic acid

  • Amine : 3-(1H-imidazol-1-yl)propyl-(6-methyl-1,3-benzothiazol-2-yl)amine

Conditions :

ReagentTemperatureTimeYield
6M HCl (aq)100°C12 hr85%
2M NaOH (aq)80°C8 hr78%

This reaction is critical for metabolite studies and prodrug activation.

Nucleophilic Aromatic Substitution

The electron-deficient 4-fluoro substituent on the benzamide ring facilitates nucleophilic substitution. In 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide , bromine is replaced by nucleophiles like amines or alkoxides:

Example Reaction :
4-F-C6H4CONR2+NH2RDMF, 120°C4-R’N-C6H4CONR2+HF\text{4-F-C}_6\text{H}_4\text{CONR}_2 + \text{NH}_2\text{R}' \xrightarrow{\text{DMF, 120°C}} \text{4-R'N-C}_6\text{H}_4\text{CONR}_2 + \text{HF}

Key Data :

  • Nucleophiles Tested : Piperidine, morpholine, sodium methoxide

  • Optimal Solvent : DMF (yields >70%)

  • Byproduct : HF (requires scavengers like K2_2CO3_3) .

Imidazole Ring Functionalization

The imidazole moiety participates in:

  • Coordination chemistry : Binds transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) to form complexes.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N-3 position.

Metal Complexation Example :

Metal SaltLigand RatioApplication
CuCl2_21:2Antifungal activity
Zn(OAc)2_21:1Catalyst in hydrolysis

These interactions enhance bioavailability in drug design .

Benzothiazole Ring Reactivity

The 4-methyl-1,3-benzothiazole group undergoes:

  • Electrophilic substitution : Sulfonation or nitration at the 5-position.

  • Oxidation : Conversion to benzothiazole sulfoxide using H2_2O2_2.

Sulfonation Data :

ReagentPositionYield
SO3_3-H2_2SO4_4565%
ClSO3_3H572%

Modifications here are exploited to tune pharmacokinetic properties .

Reductive Amination

The propyl linker between imidazole and benzamide allows reductive amination with aldehydes/ketones. For N-(3-(1H-imidazol-1-yl)propyl)-5-(trifluoromethyl)phenyl derivatives , this reaction introduces hydrophobic substituents:

General Protocol :

  • React with aldehyde (e.g., benzaldehyde) in MeOH.

  • Reduce with NaBH4_4.

  • Isolate product via column chromatography (60–75% yield) .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:
Compound\cdotpHClCompound++Cl\text{Compound·HCl} \leftrightarrow \text{Compound}^+ + \text{Cl}^-

  • pKa : Imidazole NH ≈ 6.8; benzothiazole NH ≈ 2.5 .

Solubility Data :

SolventSolubility (mg/mL)
Water0.12
Ethanol8.5
DMSO25.3

Photodegradation

Under UV light (254 nm), the compound degrades via:

  • C–N bond cleavage in the benzamide group.

  • Defluorination (quantified by HPLC).

Stability Data :

ConditionDegradation (%)Half-Life
UV light, 24 hr952.1 hr
Dark, 25°C, 7 days<5N/A

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits promising antifungal and antibacterial properties. Preliminary studies suggest that it may inhibit the growth of specific pathogenic fungi, making it a candidate for agricultural applications as well as potential therapeutic uses against microbial infections. The structural components, including the imidazole and benzothiazole moieties, are known to interact with biological targets involved in microbial resistance mechanisms.

Kinase Inhibition Potential
The presence of imidazole and thiazole fragments suggests that this compound may function as a kinase inhibitor. Kinases play critical roles in various cellular processes, including signal transduction and cell division. Thus, compounds with kinase inhibitory activity are valuable in cancer therapy and other diseases characterized by aberrant kinase activity. However, specific studies on the kinase inhibitory properties of this compound are still lacking.

Agricultural Applications

The compound's antifungal properties indicate its potential use as a fungicide in agricultural settings. Given the increasing resistance of pathogens to conventional treatments, developing new compounds that can effectively combat these pathogens is crucial. The unique structure of this compound may enhance its efficacy against resistant strains.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is essential for optimizing the pharmacological profile of 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride. Research into SAR can help identify which modifications enhance its biological activity and reduce toxicity. For instance, variations in the substituents on the benzothiazole or imidazole rings could lead to improved potency or selectivity against specific targets.

Interaction Studies

Interaction studies are vital for elucidating how this compound interacts with biological systems. These studies typically involve:

  • Binding Affinity Assessments : Determining how strongly the compound binds to its target proteins.
  • Mechanism of Action Studies : Understanding how the compound exerts its biological effects at a molecular level.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to predict human responses.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the benzothiazole moiety can interact with protein receptors, modulating their function. These interactions lead to changes in cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with N-(3-(Imidazol-1-yl)Propyl) Substitutions

Compounds sharing the N-(3-(1H-imidazol-1-yl)propyl) backbone () are critical for comparison:

Compound ID Substituent on Benzamide Key Properties Biological Relevance
6 4-Fluorobenzamide M.p.: 148–150°C; IR: 1650 cm⁻¹ (C=O); NMR: δ 8.1 (d, 2H, Ar-F) Antitumor activity (inferred from study title)
7 4-Trifluoromethylbenzamide M.p.: 132–134°C; Yield: 78% Enhanced lipophilicity due to CF₃ group
8 4-Nitrobenzamide M.p.: 160–162°C; MS: m/z 344 [M+H]⁺ Potential electron-withdrawing effects
9 Biphenyl-4-carboxamide M.p.: 182–184°C; Yield: 85% Extended aromaticity for receptor binding

Key Observations :

  • The 4-fluoro substituent in Compound 6 (analogous to the target) may enhance metabolic stability compared to nitro (Compound 8) or trifluoromethyl (Compound 7) groups .
  • The absence of a benzothiazole group in these analogs reduces structural complexity but limits interactions with thiazole-specific targets.
Benzothiazole-Containing Analogs

The compound N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride () shares the benzothiazole scaffold:

Property Target Compound (Inferred) Compound
Benzothiazole Substituent 4-Methyl 4-Methoxy, 7-Methyl
Solubility Enhanced by HCl salt Hydrochloride salt confirmed
Molecular Weight ~500 g/mol (estimated) 498.053 g/mol

Key Differences :

Benzimidazole-Triazole-Thiazole Hybrids

Compounds from (e.g., 9a–9e ) incorporate triazole and thiazole rings, diverging from the target’s imidazole-benzothiazole system:

Compound Substituent on Thiazole Docking Interaction ()
9c 4-Bromophenyl Stronger hydrophobic binding vs. 9a (phenyl)
9d 4-Methylphenyl Similar to target’s 4-methyl benzothiazole

Key Insight :

  • The 4-methylphenyl group in 9d () mirrors the target’s 4-methylbenzothiazole, suggesting shared hydrophobic binding preferences .

Critical Analysis of Structural Impact on Properties

  • Fluorine vs. Nitro Groups : The target’s 4-fluoro group likely offers better bioavailability than nitro (Compound 8, ), which may induce toxicity .
  • Benzothiazole vs. Benzimidazole : The benzothiazole moiety (target) provides a rigid planar structure versus benzimidazole’s flexibility (), influencing target selectivity .

Biological Activity

4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic compound with notable pharmaceutical potential, particularly in the fields of antimicrobial and antifungal research. Its unique structural characteristics, including the presence of an imidazole moiety and a benzothiazole component, suggest a diverse range of biological activities.

Chemical Structure and Properties

The compound's molecular formula is C14H16FN4SC_{14}H_{16}FN_4S, with a molecular weight of approximately 276.33 g/mol. The presence of fluorine is significant as it can enhance the compound's biological activity and bioavailability.

PropertyValue
Molecular FormulaC₁₄H₁₆FN₄S
Molecular Weight276.33 g/mol
CAS Number1177312-51-4
StructureChemical Structure

Antimicrobial and Antifungal Properties

Preliminary studies indicate that this compound exhibits promising antifungal and antibacterial activities. The imidazole and benzothiazole moieties are known for their roles in various biological processes, including enzyme inhibition and receptor interaction. Research has shown that compounds with similar structures often demonstrate significant antimicrobial effects.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in microbial resistance mechanisms, thereby disrupting cellular processes in pathogenic organisms.

Case Studies

  • Antifungal Activity : In vitro studies have shown that this compound inhibits the growth of several pathogenic fungi, including Candida albicans. The minimum inhibitory concentration (MIC) values suggest that it may be more effective than traditional antifungal agents in certain scenarios.
  • Antibacterial Activity : The compound has been tested against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ampicillin.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

Structural FeatureBiological Activity
Imidazole RingAntibacterial
Benzothiazole ComponentAntifungal
Fluorinated Aromatic RingEnhanced bioavailability

Q & A

Q. Critical parameters :

  • Solvent choice : DMF ensures solubility of aromatic intermediates.
  • Temperature : Room temperature minimizes side reactions (e.g., hydrolysis).
  • Stoichiometry : Excess amine (1.2–1.5 eq) drives the reaction to completion.

Basic: How are structural integrity and purity validated for this compound?

Answer:
A combination of analytical techniques is employed:

Method Key Data Points Purpose
<sup>1</sup>H/ <sup>13</sup>C NMR Imidazole protons (δ 7.5–8.5 ppm), benzothiazole carbons (δ 150–160 ppm)Confirm substitution patterns .
IR Spectroscopy C=O stretch (~1650 cm<sup>-1</sup>), N-H bend (~3300 cm<sup>-1</sup>)Verify amide and amine functionalities .
Elemental Analysis <0.4% deviation between calculated/observed C, H, N, SAssess purity .
Melting Point Sharp range (e.g., 438–440 K)Indicate crystallinity and absence of solvates .

Advanced: How can computational modeling optimize reaction pathways for this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to:

Predict transition states : Identify energy barriers for key steps (e.g., nucleophilic attack on the benzothiazole ring) .

Solvent effects : Simulate solvent interactions (e.g., DMF’s polarity) to optimize reaction kinetics .

Machine learning : Train models on analogous reactions (e.g., imidazole-quinazoline couplings) to predict optimal conditions (catalyst, temperature) .

Case study : ICReDD’s workflow reduced optimization time by 60% for similar heterocyclic couplings via feedback loops between simulations and experiments .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:

Standardized protocols :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
  • Validate via dose-response curves (IC50 ± SEM) .

Metabolic stability testing : Assess compound stability in liver microsomes to rule out false negatives from rapid degradation .

Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

Advanced: What strategies improve yield in multi-step syntheses?

Answer:
Statistical experimental design (DoE) is critical:

Factorial screening : Identify influential factors (e.g., solvent polarity, catalyst loading) using Plackett-Burman designs .

Response surface methodology (RSM) : Optimize parameters (e.g., temperature, stoichiometry) for maximum yield .

In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation in real time .

Example : For imidazole-propylamine intermediates, a 25% yield increase was achieved by adjusting Et3N concentration from 2.0 to 2.5 eq .

Basic: What safety protocols are essential for handling this compound?

Answer:
Based on structurally related hydrochlorides :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How to analyze binding modes with biological targets (e.g., kinases)?

Answer:

Molecular docking : Use AutoDock Vina to model interactions between the benzamide moiety and kinase ATP-binding pockets .

MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

Mutagenesis studies : Validate predicted residues (e.g., hinge region Lys/Arg) via alanine scanning .

Key finding : The 4-fluorophenyl group enhances hydrophobic interactions, as seen in analogous benzothiazole derivatives .

Advanced: How to address solubility challenges in in vitro assays?

Answer:

Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

Salt formation : Screen counterions (e.g., mesylate, tartrate) to improve aqueous solubility .

Nanoformulation : Encapsulate in PEGylated liposomes for sustained release in cell culture .

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